molecular formula C11H18ClNO B6172617 rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one, trans CAS No. 2445749-91-5

rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one, trans

Cat. No. B6172617
CAS RN: 2445749-91-5
M. Wt: 215.7
InChI Key:
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Description

“rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one, trans”, also known as R-1, is a chemical compound that has been widely studied due to its potential applications in various fields. It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of “rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one, trans” is 215.7. The InChI code for a related compound, (4aR,8aS)-octahydroisoquinolin-5 (1H)-one hydrochloride, is provided , which might give some insights into the structure of the compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one, trans involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-chlorobutan-1-ol", "sodium hydride", "1,2-dichloroethane", "decahydroquinoline", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Conversion of 4-chlorobutan-1-ol to 4-chlorobutyl chloride using thionyl chloride", "Step 2: Deprotonation of 4-chlorobutyl chloride using sodium hydride in 1,2-dichloroethane to form the corresponding carbanion", "Step 3: Addition of decahydroquinoline to the carbanion to form the corresponding tertiary amine", "Step 4: Acetylation of the tertiary amine using acetic anhydride and sodium acetate in sulfuric acid to form the corresponding N-acetyl tertiary amine", "Step 5: Chlorination of the N-acetyl tertiary amine using thionyl chloride to form the corresponding N-acetyl tertiary amine chloride", "Step 6: Deprotonation of the N-acetyl tertiary amine chloride using sodium hydride in 1,2-dichloroethane to form the corresponding carbanion", "Step 7: Addition of ethyl acetate to the carbanion to form the corresponding enolate", "Step 8: Protonation of the enolate using sulfuric acid to form the corresponding ketone", "Step 9: Chlorination of the ketone using thionyl chloride to form the corresponding ketone chloride", "Step 10: Deprotonation of the ketone chloride using sodium hydride in 1,2-dichloroethane to form the corresponding carbanion", "Step 11: Addition of water to the carbanion to form the corresponding alcohol", "Step 12: Protonation of the alcohol using sulfuric acid to form the desired product rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one, trans" ] }

CAS RN

2445749-91-5

Product Name

rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one, trans

Molecular Formula

C11H18ClNO

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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